乙酸4-(3,4-二氯苯基)-2,4-二氧代丁酸酯

货号 B1311190

CAS 编号:

93618-67-8

分子量: 289.11 g/mol

InChI 键: MGKHGIRYXQBVSF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

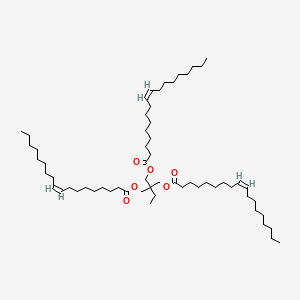

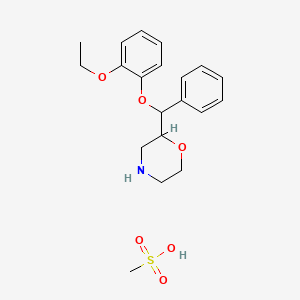

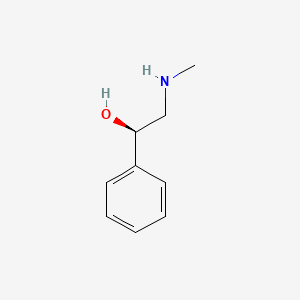

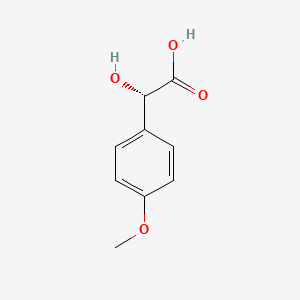

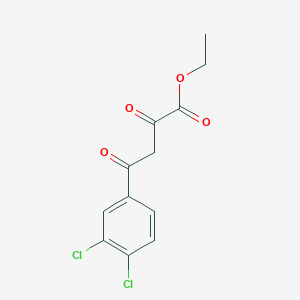

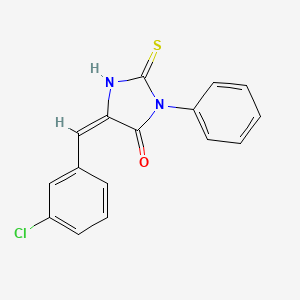

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H10Cl2O4 . It is related to ethyl (3,4-dichlorophenyl)(hexylamino)acetate hydrochloride and 3,4-Dichlorophenylhydrazine .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate includes a dichlorophenyl group and a dioxobutanoate group . The compound has a molecular weight of 289.11 g/mol . Computational studies on similar molecules suggest that the presence of the dichlorophenyl group can significantly influence the molecular structure and vibrational spectra .Physical And Chemical Properties Analysis

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate has a molecular weight of 289.11 g/mol, and its molecular formula is C12H10Cl2O4 . It has a complexity of 343 and a topological polar surface area of 60.4 Ų .科学研究应用

化学合成

- 乙酸4-芳基-2,4-二氧代丁酸酯用于立体选择性合成环丁烯衍生物,可产生高度电子亏缺的1,3-二烯(Yavari & Samzadeh‐Kermani, 1998)。

- 该化合物还在乙酸5-氨基-4,6-二氰基联苯-3-羧酸酯衍生物的形成中发挥作用,展示了其在创造多样化化学结构中的实用性(Moloudi et al., 2018)。

吡唑衍生物的合成

- 乙酸4-(3,4-二氯苯基)-2,4-二氧代丁酸酯用于合成乙酸4-(异噁唑-4-基)-2,4-二氧代丁酸酯,有助于吡唑衍生物的创造(Obydennov et al., 2017)。

高级氧化过程

- 该化合物参与了2,4-二氯苯氧乙酸的降解研究,特别是在Fe3+/H2O2和Fe3+/H2O2/UV等过程中,这些过程在废水处理和环境化学中具有相关性(Sun & Pignatello, 1993)。

药物和药物化学

- 它用于合成各种药物中间体,例如在抗肥胖药物利莫那班的合成中(Zhi-hui, 2007)。

属性

IUPAC Name |

ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKHGIRYXQBVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434274 | |

| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

CAS RN |

93618-67-8 | |

| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of t-BuOK (0.05 mol, 5.6 g) in benzene (200 mL) was added dropwise a benzene (50 mL) solution of 3,4-dichloroacetophenone 5.1 (0.05 mol, 9.45 g) and diethyloxalate (0.055 mol, 8.1 g). The resultant mixture was stirred for 8 h at room temperature, then 10% aqueous HCl solution (100 mL) was added to the mixture. The organic layer was separated and washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography using dichloromethane as eluent to yield the title compound. Yield: 7.5 g (52%).

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)